3-(3-Chlorophenyl)oxetane-3-carboxylic acid
Overview
Description
3-(3-Chlorophenyl)oxetane-3-carboxylic acid is an organic compound with the molecular formula C10H9ClO3 It features an oxetane ring, which is a four-membered cyclic ether, substituted with a 3-chlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)oxetane-3-carboxylic acid typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving epoxides and aldehydes or ketones. For instance, a common method involves the reaction of 3-chlorobenzaldehyde with ethylene oxide in the presence of a base to form the oxetane ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions. For example, the oxetane intermediate can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)oxetane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylate derivatives or further oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
3-(3-Chlorophenyl)oxetane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)oxetane-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The oxetane ring can undergo ring-opening reactions, which may be crucial for its activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-oxetane-3-carboxylic acid: Lacks the chlorine substituent on the phenyl ring.
3-(4-Chlorophenyl)oxetane-3-carboxylic acid: Chlorine substituent is in the para position instead of the meta position.
3-(3-Bromophenyl)oxetane-3-carboxylic acid: Bromine substituent instead of chlorine.
Uniqueness
3-(3-Chlorophenyl)oxetane-3-carboxylic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions. The presence of the oxetane ring also imparts distinct chemical properties compared to other cyclic ethers.
Properties
IUPAC Name |
3-(3-chlorophenyl)oxetane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-8-3-1-2-7(4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSWOQPCIFLTMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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